

(R)-Fesoterodine Fumarate: Solid-State Architecture & Polymorphic Control

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Compound of Interest

Compound Name: (R)-Fesoterodine fumarate

Cat. No.: B12445039

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Executive Summary

(R)-Fesoterodine fumarate (Toviaz®) represents a classic case study in prodrug engineering, where the selection of the fumaric acid salt is critical not just for solubility, but for stabilizing the amorphous-prone free base. For researchers and process chemists, the challenge lies not in generating a solid, but in consistently targeting Form I, the thermodynamically stable polymorph required for regulatory compliance and bioavailability.

This guide moves beyond basic descriptions to analyze the causality of crystal formation. We explore the supramolecular synthons driving the lattice, the specific solvent systems required to reject metastable impurities (Forms A/B), and the analytical fingerprints that validate your process.

Molecular Architecture & Salt Selection Logic

Fesoterodine is a prodrug of 5-hydroxymethyl tolterodine (5-HMT). The free base is an oil or low-melting solid prone to oxidation and hydrolysis. The selection of the hydrogen fumarate salt (1:1 stoichiometry) is a deliberate crystal engineering choice.

The Supramolecular Synthon

Fumaric acid is a dicarboxylic acid capable of forming extensive hydrogen-bonding networks. In the **(R)-Fesoterodine fumarate** lattice, the interaction is driven by:

- **Ionic Bonding:** Proton transfer from the fumaric acid carboxyl group to the tertiary amine of the diisopropylamino moiety.
- **Hydrogen Bonding:** The remaining carboxylic acid proton and the ester oxygen atoms create a rigid H-bond scaffold that locks the flexible alkyl chains of the prodrug into a specific conformation.

This "molecular locking" is what elevates the melting point from near-ambient (free base) to $\sim 106^{\circ}\text{C}$ (Form I salt), providing the thermal stability necessary for formulation.

The Polymorphic Landscape[1][2]

While multiple forms have been cited in patent literature (Forms A, B, and Amorphous), Form I is the gold standard for development. Understanding the relationship between these forms is critical for process control.

Thermodynamic Hierarchy

- **Form I:** The thermodynamically stable form at room temperature. It exhibits high crystallinity and non-hygroscopicity.
- **Metastable Forms (A & B):** Often kinetic products resulting from rapid precipitation or incorrect solvent polarity. These are "disappearing polymorphs" that will convert to Form I over time or upon exposure to humidity/solvent vapor.
- **Amorphous Form:** Generated via lyophilization or spray drying. While it offers higher apparent solubility, it is chemically less stable and prone to hydrolysis.

Diagnostic Fingerprints (Form I)

To validate your batch, you must confirm the presence of Form I while excluding traces of metastable forms.

Table 1: Critical Analytical Parameters for Form I Validation

Technique	Parameter	Characteristic Value (Form I)	Application Note
PXRD	Key 2ngcontent-ng-c3932382896="" _ngghost-ng-c706637299="" class="inline ng-star-inserted"> Peaks	8.95, 10.55, 11.8, 14.9, 16.2, 27.4 (0.[1]2)	Peaks at 11.8 and 14.9 are most diagnostic against Form B.
DSC	Melting Onset	103°C – 106°C	Sharp endotherm. Broadening indicates amorphous content.[2]
DSC	Peak Max	~109°C	Enthalpy of fusion J/g.
IR	Carbonyl Stretch	1757, 1700 cm	Distinct splitting distinguishes the ester vs. acid carbonyls.
C NMR	Solid State	168.3, 170.9 ppm	Carbonyl region; shifts are sensitive to packing environment.

Experimental Protocol: Targeted Crystallization of Form I

Objective: Isolate high-purity Form I **(R)-Fesoterodine fumarate** while rejecting process impurities and preventing oiling out.

The Solvent System: Methyl Ethyl Ketone (MEK) / Cyclohexane.[3]

- Why MEK? It solubilizes the hydrophobic free base and the fumaric acid but has limited solubility for the salt at low temperatures.

- Why Cyclohexane? It acts as a non-polar anti-solvent that drives the ionic salt out of solution gradually, favoring ordered crystal growth over amorphous precipitation.

Step-by-Step Methodology

- Dissolution (Thermodynamic Reset):
 - Charge (R)-Fesoterodine free base (1.0 equiv) into a reactor.
 - Add Methyl Ethyl Ketone (MEK) (approx. 6-8 volumes).
 - Add Fumaric Acid (1.0 equiv).
 - Heat the mixture to 40°C - 45°C. Critical: Do not exceed 50°C to prevent ester hydrolysis. Ensure complete dissolution to erase any "memory" of previous solid forms.
- Nucleation Control (Seeding):
 - Cool the solution slowly to 25°C.
 - Seeding Step: Add 0.5 - 1.0 wt% of pure Form I seeds.
 - Mechanism:[\[1\]](#)[\[4\]](#)[\[5\]](#) This bypasses the nucleation energy barrier, ensuring the system grows on the Form I template rather than spontaneously nucleating a metastable form.
- Crystal Growth (Anti-solvent Addition):
 - Agitate at 25°C for 1 hour to allow seed bed development.
 - Slowly add Cyclohexane (approx. 2-3 volumes) over 2 hours.
 - Note: Rapid addition causes "oiling out" (liquid-liquid phase separation) rather than crystallization.
- Isolation:
 - Cool the slurry to 0°C - 5°C and hold for 2 hours to maximize yield.
 - Filter the white crystalline solid.[\[1\]](#)

- Wash with a cold 3:1 mixture of MEK:Cyclohexane.
- Dry under vacuum at 35°C–40°C.

Stability & Interconversion Logic

The following diagram illustrates the relationship between the synthesis, the salt formation, and the polymorphic outcomes. It serves as a logic map for troubleshooting batch failures.

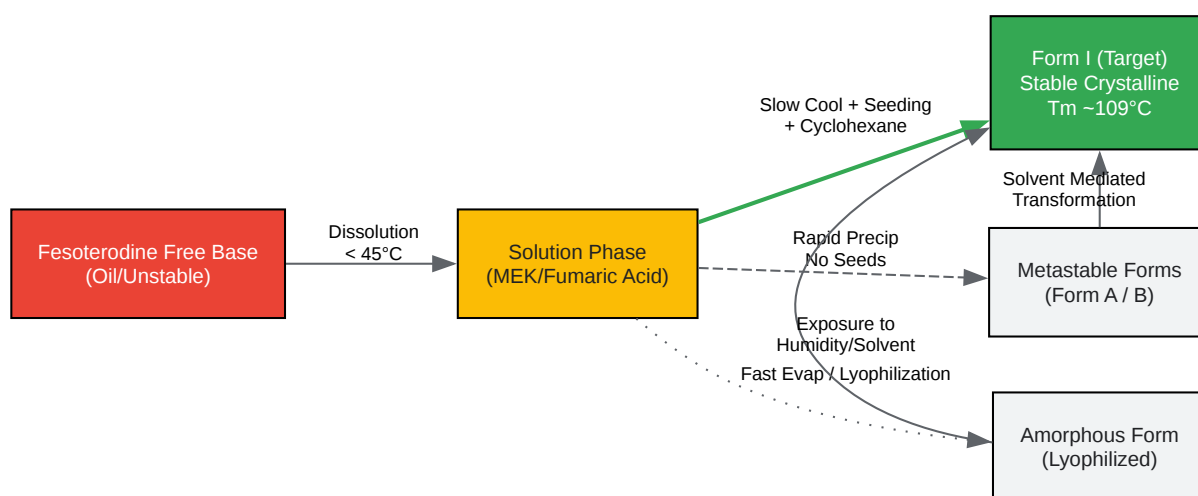


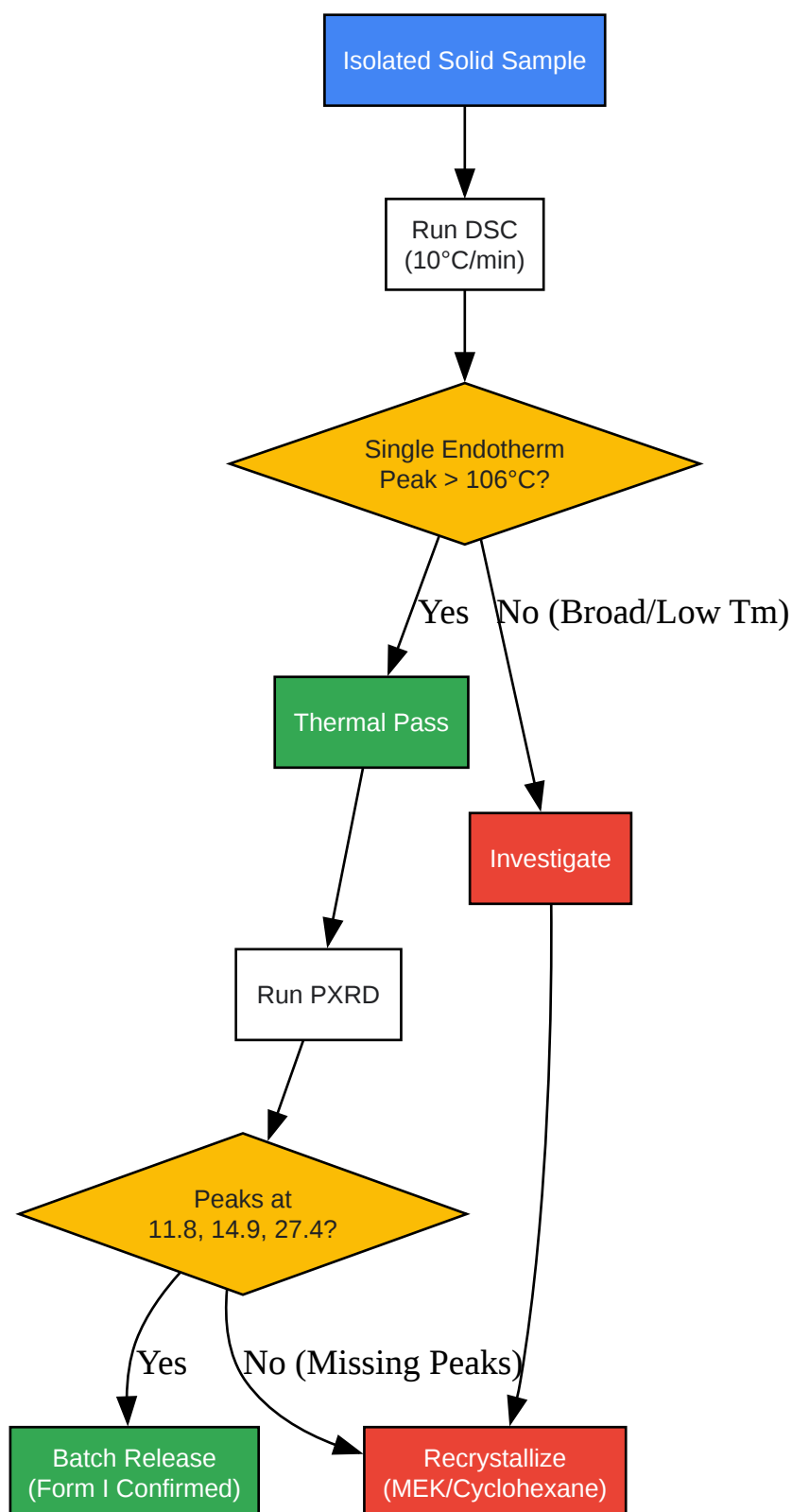
Fig 1. Polymorphic Control Workflow for (R)-Fesoterodine Fumarate

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Caption: Workflow depicting the thermodynamic pathways to the stable Form I and the kinetic traps leading to metastable forms.

Analytical Self-Validation

A robust process must be self-validating. The following workflow describes how to use DSC and XRD data to make "Go/No-Go" decisions during development.



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Caption: Analytical decision tree for validating polymorphic purity of Fesoterodine Fumarate.

References

- Pfizer Inc. (2005). Salts of 3,3-diphenylpropylamines. U.S. Patent 6,858,650.[2][5] [Link](#)
- Teva Pharmaceutical Industries Ltd. (2012). Crystalline forms of fesoterodine fumarate and fesoterodine base. U.S. Patent Application 2012/0220655.[5] [Link](#)
- Dipharma Francis S.r.l. (2010). Process for obtaining fesoterodine fumarate in crystalline form I. European Patent EP 2196452 B1.[1] [Link](#)
- U.S. Pharmacopeia. (2023).[6] Fesoterodine Fumarate Monograph (Proposed). USP-NF.[6] [Link](#)

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Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US9012678B2 - Processes for the preparation of fesoterodine - Google Patents [patents.google.com]
- 3. US20140378699A1 - Process for the preparation of fesoterodine - Google Patents [patents.google.com]
- 4. EP2459520A1 - Crystalline forms of fesoterodine fumarate and fesoterodine base - Google Patents [patents.google.com]
- 5. US20120220655A1 - Crystalline forms of fesoterodine fumarate and fesoterodine base - Google Patents [patents.google.com]
- 6. Fesoterodine Fumarate [doi.usp.org]
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